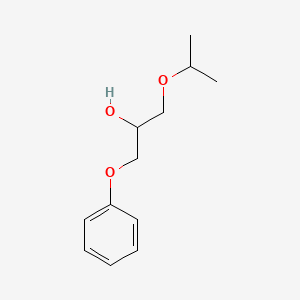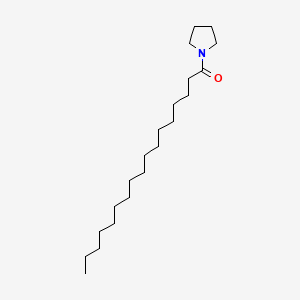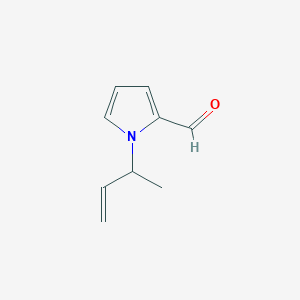
1-Isopropoxy-3-phenoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropoxy-3-phenoxy-2-propanol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which combines an isopropoxy group and a phenoxy group attached to a propanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-phenoxy-2-propanol can be synthesized through the reaction of propylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under solvent-free conditions at elevated temperatures (around 120°C) to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts such as silicoaluminophosphate (SAPO-5) can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropoxy-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isopropoxy-3-phenoxy-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isopropoxy-3-phenoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses .
Comparaison Avec Des Composés Similaires
- 1-Phenoxy-2-propanol
- 1-Isopropoxy-2-propanol
- 1-(Isopropylamino)-3-phenoxy-2-propanol
Comparison: 1-Isopropoxy-3-phenoxy-2-propanol is unique due to the presence of both isopropoxy and phenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications in various fields .
Propriétés
Numéro CAS |
39144-30-4 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-phenoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
Clé InChI |
JEXLLBRBNFHWRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(COC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)



![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)


